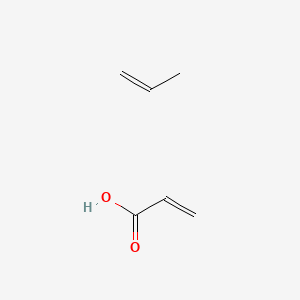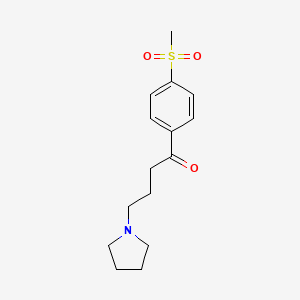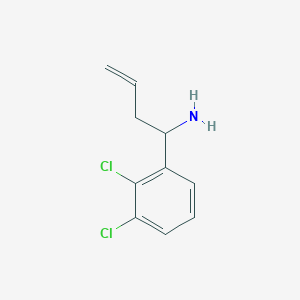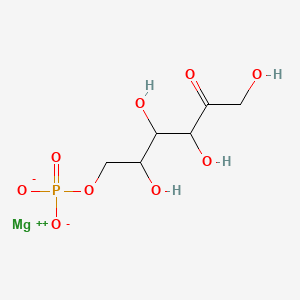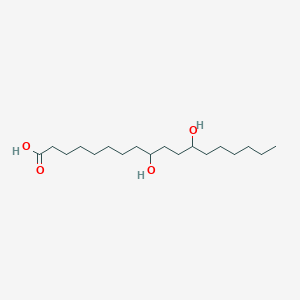
9,12-Dihydroxyoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,12-Dihydroxyoctadecanoic acid is a hydroxy fatty acid with the molecular formula C18H36O4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,12-Dihydroxyoctadecanoic acid typically involves the hydroxylation of oleic acid. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction is carried out at temperatures ranging from 20°C to 80°C for a duration of 0.5 to 24 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of hydrogen peroxide to a mixture of oleic acid and a suitable catalyst, followed by separation and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 9,12-Dihydroxyoctadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dicarboxylic acids.
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to remove the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Esterification: Alcohols in the presence of acid catalysts.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst.
Major Products:
Oxidation: Dicarboxylic acids.
Esterification: Esters of this compound.
Hydrogenation: Reduced forms of the compound without hydroxyl groups.
Scientific Research Applications
9,12-Dihydroxyoctadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and surfactants.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of lubricants, emulsifiers, and stabilizers.
Mechanism of Action
The mechanism of action of 9,12-Dihydroxyoctadecanoic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating protons to acceptor molecules. Additionally, it participates in enzymatic reactions, such as esterification and oxidation, mediated by specific enzymes like lipases and oxidases .
Comparison with Similar Compounds
- 9,10-Dihydroxyoctadecanoic acid
- 10,13-Dihydroxyoctadecanoic acid
- 12-Hydroxy-cis-9-octadecenoic acid (ricinoleic acid)
Comparison: 9,12-Dihydroxyoctadecanoic acid is unique due to the specific positions of its hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, 9,10-Dihydroxyoctadecanoic acid has hydroxyl groups at the 9th and 10th positions, leading to different reactivity and applications .
Properties
CAS No. |
25754-87-4 |
|---|---|
Molecular Formula |
C18H36O4 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
9,12-dihydroxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-8-11-16(19)14-15-17(20)12-9-6-5-7-10-13-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |
InChI Key |
CJKWEXKSSFUTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCC(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


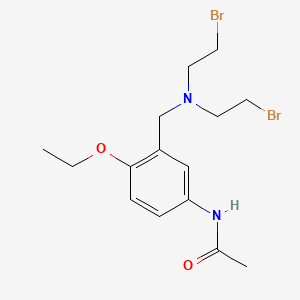

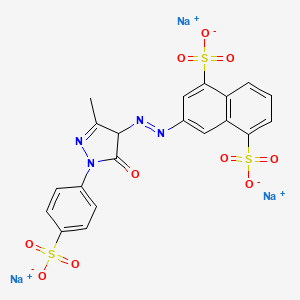
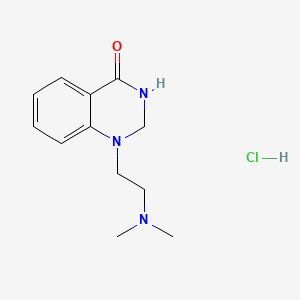
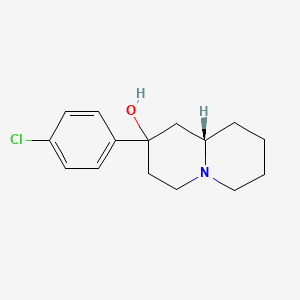
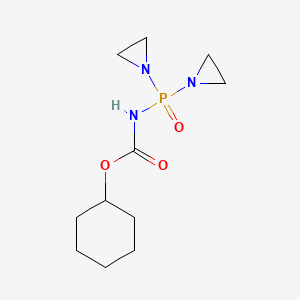
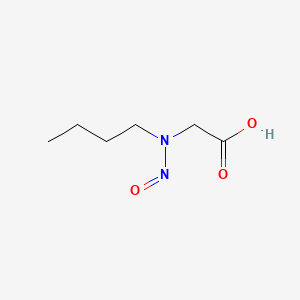
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol](/img/structure/B15344956.png)
